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Compound of Interest |

3-
Compound Name: (Methylsulfonylamino)phenylboron
ic acid

Cat. No.: B130784

Introduction: A Versatile Building Block for Complex
Molecule Synthesis

3-(Methylsulfonylamino)phenylboronic acid is a valuable synthetic intermediate that has
found significant application in both medicinal chemistry and materials science. Its unique
combination of a boronic acid moiety, an aromatic ring, and a sulfonamide group makes it a
versatile building block for the construction of complex molecular architectures. The boronic
acid functional group is a cornerstone of palladium-catalyzed cross-coupling reactions, most
notably the Suzuki-Miyaura reaction, which allows for the formation of carbon-carbon bonds
with high efficiency and functional group tolerance. The sulfonamide group, a well-established
pharmacophore, imparts desirable physicochemical properties to target molecules, often
enhancing their biological activity and pharmacokinetic profiles. This guide provides an in-depth
exploration of the applications of 3-(methylsulfonylamino)phenylboronic acid, complete with
detailed protocols and insights into the rationale behind experimental choices.

Physicochemical Properties and Handling

A clear understanding of the physical and chemical properties of a reagent is paramount for its
safe and effective use in the laboratory.
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Property Value Reference
CAS Number 148355-75-3

Molecular Formula C7H10BNO4S

Molecular Weight 215.03 g/mol

Appearance Off-white to beige solid

Melting Point 90-96 °C

Safety and Handling: 3-(Methylsulfonylamino)phenylboronic acid is harmful if swallowed
and causes serious eye irritation. It is recommended to handle this compound in a well-
ventilated area, wearing appropriate personal protective equipment (PPE), including safety
glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Store
the compound in a tightly sealed container in a cool, dry place.

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C
bonds, particularly for the synthesis of biaryls. This reaction involves the palladium-catalyzed
coupling of an organoboron compound (such as a boronic acid) with an organohalide or triflate.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key
steps:

o Oxidative Addition: A low-valent palladium(0) catalyst reacts with the organohalide (Art-X) to
form a palladium(ll) intermediate.

o Transmetalation: The organic group from the boronic acid (Ar2-B(OH)z2) is transferred to the
palladium(ll) center, typically facilitated by a base. The base activates the boronic acid,
making the organic group more nucleophilic.
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e Reductive Elimination: The two organic groups (Ar* and Ar?) on the palladium(ll) center
couple and are eliminated as the biaryl product (Art-Ar?), regenerating the palladium(0)
catalyst, which can then re-enter the catalytic cycle.

Oxidative Addition Ar1-Pd(l)-X(L2) Transmetalation

(Ar1-X) Ar2-B(OH)2, Base)
Meducwe Elimination /C}"’@

Click to download full resolution via product page

Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.

The electron-withdrawing nature of the methylsulfonylamino group in 3-
(methylsulfonylamino)phenylboronic acid can influence its reactivity in the transmetalation
step. Generally, electron-deficient boronic acids may exhibit slower rates of transmetalation.
Therefore, the choice of catalyst, ligand, and base is crucial for achieving high yields.

Protocol: Synthesis of N-(4'-methyl-[1,1'-biphenyl]-3-
yl)methanesulfonamide

This protocol describes a representative Suzuki-Miyaura coupling reaction between 3-
(methylsulfonylamino)phenylboronic acid and 4-bromotoluene.

Materials:

3-(Methylsulfonylamino)phenylboronic acid

4-Bromotoluene

Palladium(ll) acetate (Pd(OAc)z2)

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

Potassium phosphate (K3POa)

Toluene
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o Water (degassed)

¢ Anhydrous magnesium sulfate (MgSOQOa)
o Ethyl acetate

* Hexanes

e Round-bottom flask

» Condenser

o Magnetic stirrer

 Inert atmosphere (Nitrogen or Argon)
Procedure:

e To a dry round-bottom flask, add 3-(methylsulfonylamino)phenylboronic acid (1.2 mmol,
1.2 eq.), 4-bromotoluene (1.0 mmol, 1.0 eq.), potassium phosphate (2.0 mmol, 2.0 eq.), and
SPhos (0.04 mmol, 4 mol%).

» Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

¢ Add palladium(ll) acetate (0.02 mmol, 2 mol%) to the flask.

e Add degassed toluene (10 mL) and degassed water (2 mL) to the reaction mixture.
o Heat the mixture to 100 °C with vigorous stirring under an inert atmosphere.

» Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-
mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

e Once the reaction is complete, cool the mixture to room temperature.

» Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove
the catalyst. Wash the Celite® pad with additional ethyl acetate (10 mL).
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o Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15
mL).

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

 Purify the crude product by column chromatography on silica gel using a mixture of hexanes
and ethyl acetate as the eluent to afford the desired product, N-(4'-methyl-[1,1'-biphenyl]-3-
yl)methanesulfonamide.

Rationale for Experimental Choices:

o Catalyst System: The combination of a palladium precursor like Pd(OAc)z and a bulky,
electron-rich phosphine ligand such as SPhos is highly effective for coupling a wide range of
aryl halides, including those that are sterically hindered or electronically deactivated. The
ligand stabilizes the palladium catalyst and facilitates the oxidative addition and reductive
elimination steps.

e Base: Potassium phosphate (KsPOa) is a commonly used base in Suzuki-Miyaura reactions.
It is strong enough to facilitate the transmetalation step but generally does not promote side
reactions.

e Solvent System: A mixture of an organic solvent (e.g., toluene or dioxane) and water is often
used. The aqueous phase is necessary to dissolve the inorganic base, while the organic
phase dissolves the reactants and catalyst. Degassing the solvents is crucial to remove
dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

Expanding the Synthetic Toolbox: The Chan-Lam
Coupling

The Chan-Lam coupling provides a valuable method for the formation of carbon-heteroatom
bonds, specifically C-N and C-O bonds. This copper-catalyzed reaction couples boronic acids
with amines or alcohols.

Mechanistic Overview
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The Chan-Lam coupling is believed to proceed through a copper(ll) or copper(lll) intermediate.
The proposed mechanism involves the coordination of the amine or alcohol to the copper
catalyst, followed by transmetalation with the boronic acid. Reductive elimination from the
copper intermediate then yields the desired C-N or C-O bond and regenerates the active
copper catalyst. The reaction is often carried out in the presence of a base and an oxidant

Ligand Exchange
(Ar-B(OH)2, Nu-H)

(typically atmospheric oxygen).

Oxidation
(e.g., 02)

)

Reductive Elimination

Click to download full resolution via product page

Re-oxidation

Figure 2: Generalized catalytic cycle for the Chan-Lam coupling.

Protocol: N-Arylation of an Amine

This protocol outlines a general procedure for the Chan-Lam N-arylation of a primary or
secondary amine with 3-(methylsulfonylamino)phenylboronic acid.

Materials:

e 3-(Methylsulfonylamino)phenylboronic acid

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b130784?utm_src=pdf-body-img
https://www.benchchem.com/product/b130784?utm_src=pdf-body
https://www.benchchem.com/product/b130784?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e Amine (e.g., morpholine)

o Copper(ll) acetate (Cu(OAcC)2)
e Pyridine

e Dichloromethane (DCM)

e Molecular sieves (4 A)

» Round-bottom flask

o Magnetic stirrer

Procedure:

e To a round-bottom flask, add 3-(methylsulfonylamino)phenylboronic acid (1.0 mmol, 1.0
eq.), the amine (1.2 mmol, 1.2 eq.), copper(ll) acetate (1.5 mmol, 1.5 eq.), and activated 4 A
molecular sieves.

e Add dichloromethane (10 mL) and pyridine (2.0 mmol, 2.0 eq.) to the flask.

« Stir the reaction mixture at room temperature, open to the air, for 24-48 hours. The flask
should be loosely capped to allow for air exchange.

e Monitor the reaction by TLC or LC-MS.

» Upon completion, filter the reaction mixture through a pad of Celite® and wash the pad with
DCM.

o Concentrate the filtrate under reduced pressure.

» Purify the crude product by column chromatography on silica gel to yield the N-arylated
product.

Rationale for Experimental Choices:

o Catalyst: Copper(ll) acetate is a common and effective catalyst for the Chan-Lam coupling.
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» Base/Ligand: Pyridine often serves as both a base and a ligand in these reactions,
facilitating the catalytic cycle.

» Solvent: Dichloromethane is a suitable solvent for many Chan-Lam couplings.

e Molecular Sieves: The addition of molecular sieves helps to remove water from the reaction
mixture, which can otherwise lead to undesired side reactions, such as the formation of
phenol from the boronic acid.

Applications in Medicinal Chemistry: A Gateway to
Bioactive Compounds

The sulfonamide moiety is a privileged scaffold in medicinal chemistry, present in a wide range
of drugs with diverse therapeutic applications, including antibacterial, anti-inflammatory, and
anticancer agents. 3-(Methylsulfonylamino)phenylboronic acid serves as a key building
block for the synthesis of novel sulfonamide-containing compounds with potential biological
activity.

One notable application is in the development of enzyme inhibitors. For example, boronic acids
are known to be effective inhibitors of serine proteases. The sulfonamide group can participate
in hydrogen bonding interactions within the active site of a target enzyme, thereby enhancing
binding affinity and selectivity.

A compelling example is the design of B-lactamase inhibitors. 3-Lactamases are enzymes
produced by bacteria that confer resistance to [3-lactam antibiotics. Sulfonamide boronic acids
have been synthesized and shown to be potent inhibitors of these enzymes. The synthesis of
such inhibitors often involves a Suzuki-Miyaura coupling to construct the core scaffold, followed
by further functionalization.
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Synthesis of Bioactive Molecules

3-(Methylsulfonylamino)phenylboronic acid
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e To cite this document: BenchChem. [The Strategic Utility of 3-
(Methylsulfonylamino)phenylboronic Acid in Modern Synthesis]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b130784#using-3-
methylsulfonylamino-phenylboronic-acid-as-a-synthetic-building-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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